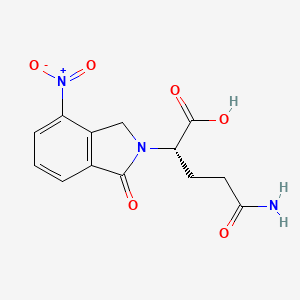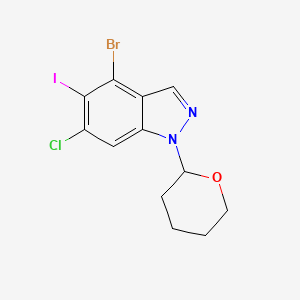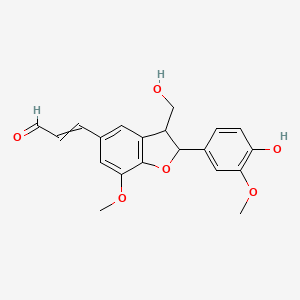
(+/-)-Balanophonin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Balanophonin is a naturally occurring lignan, a type of phenolic compound, found in various plant species. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Balanophonin typically involves several steps, starting from commercially available precursors. One common synthetic route includes the use of phenylpropanoids as starting materials. The key steps involve oxidative coupling, cyclization, and reduction reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of (+)-Balanophonin is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, have shown promise in producing this compound on a larger scale. These methods involve the fermentation of plant extracts containing the precursor molecules, followed by purification processes to isolate (+)-Balanophonin.
化学反応の分析
Types of Reactions
(+)-Balanophonin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert (+)-Balanophonin into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acids are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include oxidized lignans, dihydro derivatives, and substituted lignans with various functional groups, which can further enhance the biological activity of the compound.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex lignans and other phenolic compounds.
Biology: The compound exhibits significant anti-inflammatory and antioxidant activities, making it a valuable tool in studying cellular processes and oxidative stress.
Medicine: (+)-Balanophonin has shown promise in preclinical studies as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Its antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
作用機序
The mechanism of action of (+)-Balanophonin involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antioxidant: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase and catalase.
Anticancer: (+)-Balanophonin induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. It also inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
類似化合物との比較
(+)-Balanophonin is unique among lignans due to its specific stereochemistry and biological activities. Similar compounds include:
Podophyllotoxin: Another lignan with potent anticancer properties, but with a different mechanism of action.
Sesamin: A lignan found in sesame seeds, known for its antioxidant and anti-inflammatory effects.
Matairesinol: A precursor to enterolignans, which have estrogenic activity and potential health benefits.
In comparison, (+)-Balanophonin stands out for its broad spectrum of biological activities and potential therapeutic applications, making it a compound of significant interest in both research and industry.
特性
IUPAC Name |
3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCSSLSMGCFIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
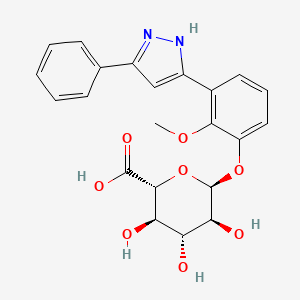
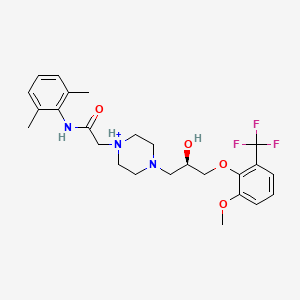
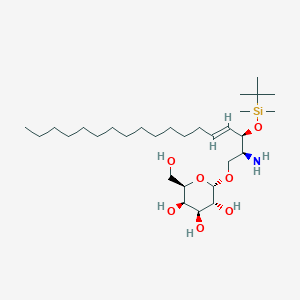
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
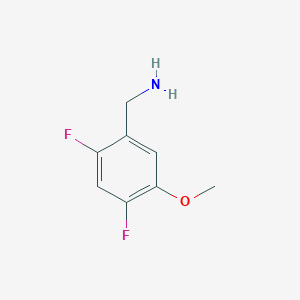
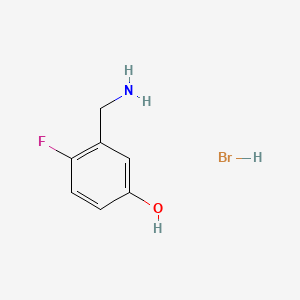
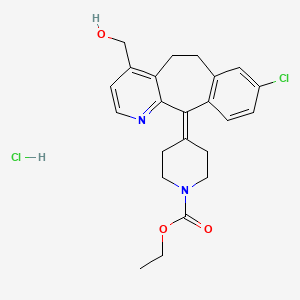
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
